molecular formula C28H25BrN4O3S B5202542 3-[5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

3-[5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B5202542
M. Wt: 577.5 g/mol
InChI Key: KEZIMGWJMVKRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes bromophenyl, methylphenyl, methoxyphenyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl and methylphenyl groups. The final steps involve the formation of the pyrrolidine-2,5-dione ring and the attachment of the methoxyphenyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
  • 3-[5-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

Uniqueness

The uniqueness of 3-[5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-bromophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25BrN4O3S/c1-17-3-5-18(6-4-17)23-15-24(19-7-9-20(29)10-8-19)33(31-23)28(30)37-25-16-26(34)32(27(25)35)21-11-13-22(36-2)14-12-21/h3-14,24-25,30H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZIMGWJMVKRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=N)SC4CC(=O)N(C4=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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